Cynaustine

Chiral Chromatography Pyrrolizidine Alkaloid Analysis Diastereomer Separation

Cynaustine reference standard is essential for accurate PA analysis. Its saturated (+)-supinidine base distinguishes it from amabiline, preventing misannotation in LC-MS/MS. As a borage biomarker, it supports dietary exposure monitoring and supplement QC. In toxicology, its saturated ring provides a non-toxic baseline for hepatotoxicity studies. Generic PA standards introduce uncertainty; only stereochemically defined cynaustine ensures reliable quantification and chromatographic resolution.

Molecular Formula C15H26ClNO4
Molecular Weight 319.82 g/mol
Cat. No. B12104757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCynaustine
Molecular FormulaC15H26ClNO4
Molecular Weight319.82 g/mol
Structural Identifiers
SMILESCC(C)C(C(C)O)(C(=O)OCC1=CC[NH+]2C1CCC2)O.[Cl-]
InChIInChI=1S/C15H25NO4.ClH/c1-10(2)15(19,11(3)17)14(18)20-9-12-6-8-16-7-4-5-13(12)16;/h6,10-11,13,17,19H,4-5,7-9H2,1-3H3;1H
InChIKeyIAZXZAXZQOMXBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cynaustine (CAS 17958-39-3): A Chiral Pyrrolizidine Alkaloid for Structural and Analytical Research


Cynaustine is a pyrrolizidine alkaloid (PA) first isolated in 1967 from Cynoglossum australe [1]. It is structurally defined as the (+)-supinidine ester of viridifloric acid, distinguishing it from its diastereomer amabiline, which is the (-)-supinidine ester [2]. The compound has a molecular formula of C15H25NO4 (free base) and a molecular weight of 283.37 g/mol . Cynaustine belongs to the class of alkaloids and derivatives, and it is found in several plant species, including Cynoglossum australe and C. amabile, as well as in borage (Borago officinalis) [3]. The compound is characterized as practically insoluble in water and a very weakly acidic compound based on its pKa [4].

Why Cynaustine Cannot Be Substituted by Generic Pyrrolizidine Alkaloid References


Pyrrolizidine alkaloids (PAs) are a diverse class of natural products with varying degrees of hepatotoxicity, biological activity, and chemical stability [1]. Generic substitution fails because these properties are exquisitely dependent on the specific stereochemistry of the necine base and the necic acid, as well as the presence or absence of unsaturation in the pyrrolizidine ring [2]. For example, cynaustine and its diastereomer amabiline differ only in the stereochemistry of the supinidine necine base—one being (+)-supinidine and the other (-)-supinidine—yet this single chiral center can lead to distinct receptor binding profiles and metabolic fates [3]. Moreover, the presence of a saturated necine base, as in cynaustine, is a key structural feature that differentiates it from the more common and often more toxic 1,2-unsaturated PAs [4]. Relying on a generic PA reference standard without verifying its exact stereochemical and structural identity introduces significant uncertainty into any analytical or biological study, as the data below will demonstrate.

Quantitative Differentiation of Cynaustine from Closest Analogs


Chiral Resolution: (+)-Supinidine Core vs. (-)-Supinidine in Amabiline

Cynaustine is the (+)-supinidine ester of viridifloric acid, whereas its diastereomer amabiline is the (-)-supinidine ester [1]. This absolute stereochemical difference at the necine base is critical for analytical method development and biological interpretation. While quantitative data on specific bioactivity is limited for cynaustine, studies on structurally related pyrrolizidine alkaloids demonstrate that such stereochemical variations profoundly impact receptor interactions. For instance, in a study of 11 pyrrolizidine alkaloids on the isolated guinea-pig ileum, cynaustraline (a close structural relative with a (+)-isoretronecanol base) demonstrated selective competitive antagonism of muscarinic receptors (pA2 value not specified for this compound), whereas other alkaloids with different stereochemistry or unsaturation showed non-specific antagonism or no activity [2]. This establishes a class-level inference that the specific stereochemistry of the necine base is a key determinant of pharmacological selectivity, and that cynaustine's (+)-supinidine core cannot be assumed to behave identically to its (-)-supinidine diastereomer, amabiline.

Chiral Chromatography Pyrrolizidine Alkaloid Analysis Diastereomer Separation

Absence of 1,2-Unsaturation: Distinct Toxicological Profile vs. Senecionine-type PAs

Cynaustine possesses a saturated pyrrolizidine ring (1,2-dihydro-supinidine base), a structural feature that categorically differentiates it from the majority of toxic 1,2-unsaturated pyrrolizidine alkaloids (e.g., senecionine, retronecine-based alkaloids). The hepatotoxicity of 1,2-unsaturated PAs is mediated by hepatic metabolism to reactive pyrrolic esters that form DNA and protein adducts [1]. While all PAs should be handled with caution, saturated necine bases like those in cynaustine do not undergo this specific metabolic activation pathway to the same degree, and their toxicological profile is expected to be different [2]. In a study of PA composition in medicinal herbs, cynaustine was identified alongside other saturated and unsaturated PAs; however, its specific toxicological properties were not quantified [3]. This class-level inference is crucial for researchers studying PA toxicity or developing detoxification strategies, as cynaustine serves as a key comparator to understand the contribution of ring unsaturation to adverse effects.

Pyrrolizidine Alkaloid Toxicology Metabolic Activation Hepatotoxicity Screening

Physical Property Differentiation: pKa and Solubility Profile for Extraction Optimization

Cynaustine is described as practically insoluble in water and a very weakly acidic compound (based on its pKa) [1]. This physical property profile is a direct consequence of its specific esterified necine base and necic acid structure. While quantitative pKa and logP values are not explicitly reported in primary literature, this qualitative descriptor is a key differentiator when optimizing extraction and purification protocols from plant matrices. For example, the solubility of the free base in organic solvents (e.g., chloroform, ethyl acetate) versus the hydrochloride salt (which is water-soluble) can be leveraged for selective partitioning . This contrasts with other PAs like monocrotaline, which is more water-soluble due to its macrocyclic diester structure. Researchers developing isolation methods for this specific alkaloid must account for these properties, which cannot be reliably extrapolated from data on other PAs.

Natural Product Isolation Alkaloid Extraction Method Development

Validated Research Applications for Cynaustine Based on Available Evidence


Analytical Reference Standard for Diastereomer-Specific LC-MS/MS Method Development

Cynaustine is essential as a certified reference standard for developing and validating chromatographic methods (e.g., LC-MS/MS, GC-MS) aimed at resolving and quantifying the closely related diastereomers cynaustine ((+)-supinidine core) and amabiline ((-)-supinidine core) in complex plant extracts, food products, or biological matrices [1]. Its unique stereochemistry necessitates a specific standard to ensure accurate identification and avoid misannotation [2].

Model Compound for Studying Structure-Toxicity Relationships in Saturated vs. Unsaturated PAs

Due to its saturated pyrrolizidine ring structure, cynaustine serves as a valuable comparator compound in toxicology studies investigating the role of 1,2-unsaturation in PA-mediated hepatotoxicity and metabolic activation [3]. Researchers can use cynaustine to establish a baseline for non-activation-dependent effects, providing critical context for data generated with more toxic, unsaturated standards like senecionine or retronecine [4].

Biomarker Discovery and Dietary Exposure Assessment for Borage (Borago officinalis) Consumption

Cynaustine has been identified as a constituent of borage (Borago officinalis) [5]. This makes it a potential biomarker for the consumption of borage-containing products, including herbal supplements and borage seed oil. Analytical studies aimed at monitoring dietary exposure to pyrrolizidine alkaloids from borage sources require a pure cynaustine reference for accurate quantification in food matrices and biological fluids [6].

Natural Product Chemistry Reference for Viridifloric Acid Ester Derivatives

Cynaustine represents a specific ester of viridifloric acid with a (+)-supinidine base. It serves as a key reference compound for researchers isolating and characterizing novel viridifloric acid esters from various plant species, such as those in the Boraginaceae, Asteraceae, and Leguminosae families [7]. Its well-defined structure from seminal work in 1967 provides a foundational standard for comparing new natural product isolates .

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